molecular formula C24H19ClN2O5 B241915 7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B241915
M. Wt: 450.9 g/mol
InChI Key: RGHDGGLBPDFBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives, which have been reported to exhibit various biological activities such as anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting key enzymes or proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been studied in vitro. This compound has been found to induce cell cycle arrest and apoptosis in breast cancer cells. Furthermore, this compound has also been reported to inhibit the growth of Candida albicans and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its potential as a lead compound for the development of new drugs with anticancer, antifungal, and antibacterial properties. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One of the potential directions is to investigate the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds with improved pharmacokinetic properties. Furthermore, the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, fungal infections, and bacterial infections can be explored in preclinical and clinical studies. Finally, the development of novel drug delivery systems for this compound can also be a future direction to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported in the literature. The synthesis involves the reaction of 3-isopropoxyaniline with 5-methyl-3-isoxazolecarboxylic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in the presence of a base to yield the final product.

Scientific Research Applications

7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antifungal, and antibacterial properties. In a recent study, this compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has also been reported to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

Product Name

7-Chloro-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C24H19ClN2O5

Molecular Weight

450.9 g/mol

IUPAC Name

7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19ClN2O5/c1-12(2)30-16-6-4-5-14(10-16)21-20-22(28)17-11-15(25)7-8-18(17)31-23(20)24(29)27(21)19-9-13(3)32-26-19/h4-12,21H,1-3H3

InChI Key

RGHDGGLBPDFBAJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC(C)C

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)OC(C)C

Origin of Product

United States

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